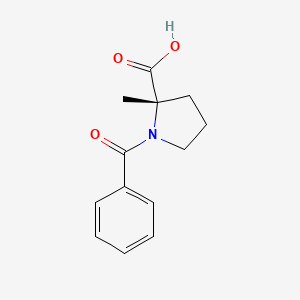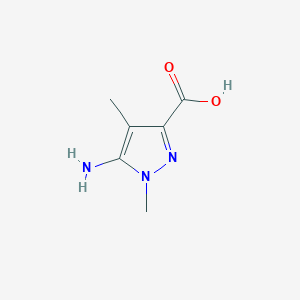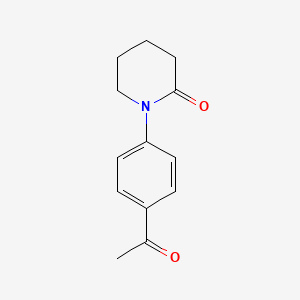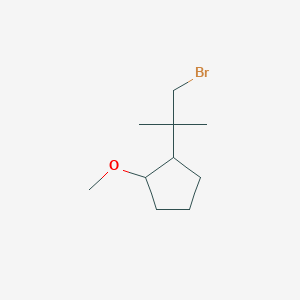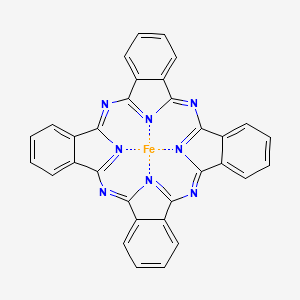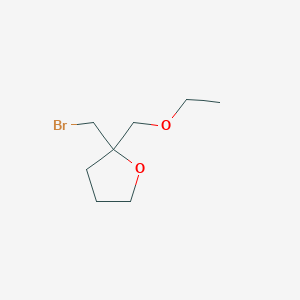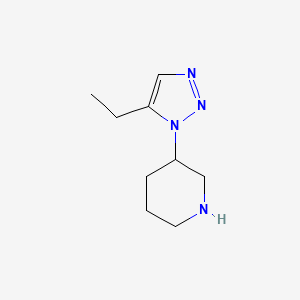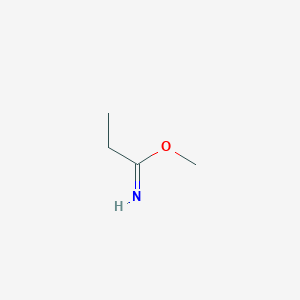
Methylethanecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethanecarboximidate is an organic compound belonging to the class of carboximidates, which are esters formed between an imidic acid and an alcohol.
Vorbereitungsmethoden
Methylethanecarboximidate can be synthesized through several methods, with the most common being the Pinner reaction. This reaction involves the acid-catalyzed attack of nitriles by alcohols, resulting in the formation of imidates as their hydrochloride salts, often referred to as Pinner salts . The general mechanism involves the following steps:
- Protonation of the nitrile group.
- Nucleophilic attack by the alcohol.
- Formation of the imidate ester.
Industrial production methods typically involve the use of anhydrous conditions and specific catalysts to optimize yield and purity .
Analyse Chemischer Reaktionen
Methylethanecarboximidate undergoes a variety of chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Alcoholysis: In the presence of excess alcohol and acid catalysis, it forms orthoesters.
Common reagents used in these reactions include acids for catalysis and various nucleophiles such as amines and alcohols. Major products formed include esters, amidines, and orthoesters .
Wissenschaftliche Forschungsanwendungen
Methylethanecarboximidate has several applications in scientific research:
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metallo-organic complexes, which are used as catalysts in various organic reactions.
Pharmaceuticals: Serves as a building block for the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of methylethanecarboximidate involves its role as an electrophile in various addition reactions. It reacts readily with nucleophiles due to the electron-deficient nature of the carbon atom in the C=N bond. This makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Methylethanecarboximidate can be compared to other carboximidates such as ethylmethanecarboximidate and propylethanecarboximidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. The uniqueness of this compound lies in its specific alkyl group, which can affect its solubility and reactivity in different solvents .
Similar Compounds
- Ethylmethanecarboximidate
- Propylethanecarboximidate
- Butylethanecarboximidate
Eigenschaften
IUPAC Name |
methyl propanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(5)6-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXTVKZTGTFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
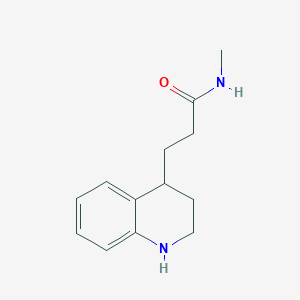
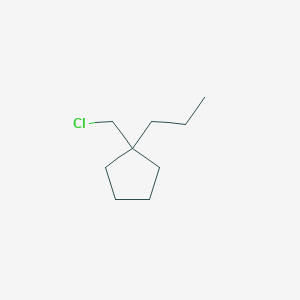
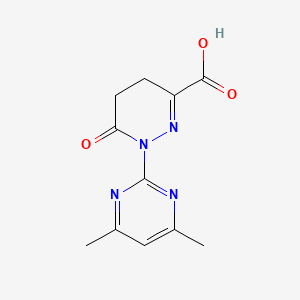
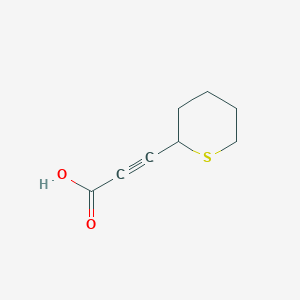
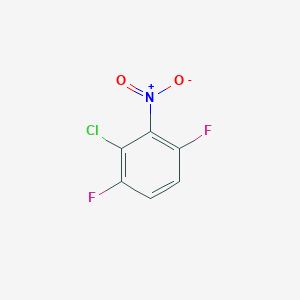
![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
